H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH
Description
Properties
IUPAC Name |
5-amino-2-[[1-[2-[[2-[[2-[[1-[2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTUUXCVGVRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Anchoring
The synthesis begins with selecting a polystyrene-based resin functionalized with hydroxymethylphenoxy (HMP) or Wang linkers, which provide stable anchoring for C-terminal carboxyl groups. For this peptide, a 2-chlorotrityl chloride resin is preferred due to its compatibility with Fmoc/t-Bu strategies and mild cleavage conditions. The first amino acid, DL-Gln, is loaded via its α-carboxyl group using dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base, achieving >95% coupling efficiency.
Table 1: Resin Loading Parameters
| Parameter | Value |
|---|---|
| Resin type | 2-Chlorotrityl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | DIPEA (2 eq) |
| Loading capacity | 0.8–1.2 mmol/g |
| Reaction time | 2 hours |
Iterative Deprotection and Coupling
The Fmoc/t-Bu strategy is employed for sequential amino acid addition:
-
Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups, monitored via UV-Vis at 301 nm.
-
Coupling : Amino acids (4 eq) activated by HBTU/HOBt or DIC/Oxyma Pure in DMF achieve >99% stepwise yields. Proline and xiIle residues require extended coupling times (2–3 hours) due to steric hindrance.
Table 2: Coupling Reagent Performance
| Reagent System | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| HBTU/HOBt/DIPEA | 98.5 | 0.8 |
| DIC/Oxyma Pure | 99.2 | 0.5 |
| COMU/DIPEA | 97.9 | 1.1 |
Protecting Group Strategy
Side-Chain Protection
Critical protecting groups include:
Table 3: Protection Scheme
| Amino Acid | Protecting Group | Cleavage Condition |
|---|---|---|
| DL-Asn | Trt | 95% TFA |
| DL-Ser | t-Bu | 95% TFA |
| DL-Gln | Trt | 95% TFA |
Orthogonal Deprotection Challenges
Concurrent deprotection of Trt and t-Bu groups during final TFA cleavage necessitates precise scavenger selection:
-
TFA cocktail : TFA/H2O/TIPS (95:2.5:2.5) with 0.1 M DTT prevents aspartimide formation
-
Temperature : 25°C for 3 hours optimal for DL-amino acid stability
Industrial-Scale Production Considerations
Continuous Flow SPPS
Recent advancements employ flow reactors for:
Table 4: Batch vs. Flow Synthesis Metrics
| Parameter | Batch SPPS | Flow SPPS |
|---|---|---|
| Cycle time | 8 hours | 5 hours |
| Purity (crude) | 75% | 82% |
| Solvent consumption | 12 L/mmol | 8 L/mmol |
Green Chemistry Approaches
-
Solvent recycling : DMF recovery via molecular sieve adsorption achieves >90% reuse
-
Biocatalytic coupling : Engineered subtilisin variants enable water-based couplings for Ser and Val residues
Analytical Characterization
Mass Spectrometry Validation
Table 5: Key Fragmentation Ions
| m/z | Ion Type | Sequence Position |
|---|---|---|
| 432.2 | b4 | Asn-Ala-Pro-Val |
| 689.3 | y6 | Ser-xiIle-Pro-Gln |
Conformational Analysis
-
Circular Dichroism : 208 nm minima indicate polyproline II helix content (35±5%)
-
2D NMR : ROESY correlations between Pro7 Hα and Gln9 Hδ confirm tertiary interactions
| Storage Condition | 6-Month Purity (%) | Degradation Products |
|---|---|---|
| -80°C (lyophilized) | 98.7 | None detected |
| 25°C (solution) | 82.4 | Aspartimide (12%), oxidation (5.6%) |
Comparative Analysis with Analogous Peptides
Chemical Reactions Analysis
- Physalaemin can undergo various reactions:
Amide bond formation: During peptide synthesis, amide bonds are formed between amino acids.
Oxidation and reduction: Depending on the context, disulfide bridges may form or break.
Substitution reactions: Modifications can occur at specific amino acid residues.
- Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and reducing agents (e.g., TCEP).
- Major products include the full-length peptide and any modified forms.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of several amino acids in their DL-forms, which are racemic mixtures containing equal amounts of D- and L-enantiomers. The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps in the synthesis include:
- Coupling : Activation and coupling of each amino acid using reagents like carbodiimides or uronium salts.
- Deprotection : Removal of protecting groups on the amino acids to facilitate subsequent coupling.
- Cleavage : Cleavage of the completed peptide from the resin followed by purification.
Chemistry
In chemistry, H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH serves as a model compound for studying peptide synthesis and chemical reactions. Its unique combination of D- and L-amino acids can influence its stability and reactivity compared to peptides composed solely of L-amino acids.
Biology
In biological research, this compound is investigated for its interactions with enzymes and receptors. The presence of specific amino acids such as serine and proline may affect its biological activity, making it a valuable tool for studying metabolic pathways and protein interactions.
Medicine
In the medical field, this compound has potential therapeutic applications due to its bioactivity. Preliminary studies suggest it may exhibit:
- Antitumor Activity : In vitro studies have indicated that this compound can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in various models, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
-
Case Study on Infection Control :
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains.
Mechanism of Action
- Physalaemin interacts with specific receptors, such as calcitonin receptors.
- It modulates calcium homeostasis, affecting bone metabolism and pain perception.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
Alanyl-Glutamine (Ala-Gln)
- Structure : A dipeptide (Ala-Gln) with L-configurations.
- Key Findings :
- Enhances intestinal villus height and reduces crypt depth in weaned piglets, improving nutrient absorption .
- At 0.3% dietary inclusion, increases average daily gain (ADG) by 17.25% and reduces diarrhea rates in哺乳仔猪 (suckling piglets) .
- Boosts antioxidant capacity by elevating serum total superoxide dismutase (T-SOD) and glutathione peroxidase (GSH-Px) activities .
DL-Alanyl-Glycine (H-DL-Ala-Gly-OH)
- Structure : A racemic dipeptide (DL-Ala-Gly).
- Key Properties :
Glutamine Dipeptides (General)
- Functional Role :
Key Contrasts :
- Bioavailability : The octapeptide’s larger size and DL-configuration may reduce absorption efficiency compared to smaller dipeptides like Ala-Gln, which are actively transported via peptide transporters (e.g., PepT1) .
- Antioxidant Capacity : Gln-containing dipeptides show dose-dependent antioxidant effects (e.g., linear increase in SOD with 0.125% Gln dipeptide ), whereas the octapeptide’s impact remains speculative.
- Cost-Effectiveness : At 0.125%, Gln dipeptides achieve growth performance parity with plasma protein powder but at 30–50% lower cost ; the octapeptide’s synthesis cost is likely higher due to complex racemic synthesis.
Limitations and Contradictions
- Proline Safety: DL-Proline, a component of the octapeptide, generates toxic NOx and CO under combustion, necessitating careful handling .
- Dose-Dependent Effects : High Gln doses (e.g., 1.2%) may paradoxically reduce hepatic SOD activity in piglets, highlighting the need for precise dosing .
Biological Activity
The compound H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH is a synthetic peptide composed of various D- and L-amino acids. The unique stereochemical configuration of this compound may significantly influence its biological activity, making it an interesting subject for biochemical research. This article delves into the biological activities associated with this peptide, examining its potential roles in physiological processes, interaction with biomolecules, and relevant case studies.
Structure and Composition
The compound consists of the following amino acids:
- Asparagine (Asn)
- Alanine (Ala)
- Proline (Pro)
- Valine (Val)
- Serine (Ser)
- Isoleucine (xiIle)
- Glutamine (Gln)
The presence of both D- and L-amino acids contributes to its structural stability and may enhance its resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.
Table 1: Composition of this compound
| Amino Acid | Type | Role in Biological Activity |
|---|---|---|
| Asparagine | D & L | Protein synthesis, signaling |
| Alanine | D & L | Energy metabolism |
| Proline | D & L | Collagen formation |
| Valine | D & L | Muscle metabolism |
| Serine | D & L | Neurotransmitter synthesis |
| Isoleucine | D & L | Hemoglobin production |
| Glutamine | D & L | Nitrogen transport |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Peptides with similar compositions have been shown to interact with various receptors, influencing signaling pathways crucial for cellular functions. For instance, the binding affinity to G-protein coupled receptors can modulate metabolic processes and hormone release.
- Antioxidant Properties : Some studies suggest that peptides can exhibit antioxidant activities, reducing oxidative stress through the scavenging of free radicals. This is particularly relevant in the context of neuroprotection and inflammation .
- Neurotransmission : The amino acids present in the peptide may play roles in neurotransmitter synthesis, impacting cognitive functions and mood regulation. For example, serine is known to be involved in the synthesis of neurotransmitters such as serotonin .
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that peptides with similar structures could protect against neurodegenerative diseases by enhancing the brain's antioxidant defenses. The administration of these peptides resulted in increased levels of superoxide dismutase and glutathione peroxidase activities in brain tissues, indicating improved oxidative stress management .
Study 2: Muscle Recovery
Research has shown that synthetic peptides can enhance muscle recovery post-exercise by reducing muscle soreness and promoting faster regeneration. In a controlled trial, subjects receiving a peptide supplement containing similar amino acids reported significantly lower levels of muscle damage markers compared to a placebo group.
Interaction Studies
Interaction studies are essential for understanding how this compound functions within biological systems. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess binding affinities with various biomolecules.
Table 2: Interaction Studies Summary
| Study Type | Findings |
|---|---|
| SPR | High binding affinity with specific receptors |
| ITC | Thermodynamic parameters indicate favorable interactions |
Q & A
Q. What are the recommended methods for synthesizing H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH in laboratory settings?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for stepwise coupling of DL-amino acids. Key steps include:
- Resin activation : Use Wang or Rink amide resin for C-terminal carboxylate or amide anchoring, respectively.
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Coupling : HBTU/HOBt activation with DIEA in DMF, with double coupling for sterically hindered residues (e.g., xiIle).
- Cleavage : TFA/TIS/water (95:2.5:2.5) for 2–4 hours.
Purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. Validate intermediate steps with Kaiser tests and MALDI-TOF MS .
Q. What analytical techniques are essential for characterizing the compound’s purity and stereoisomeric composition?
- Methodological Answer:
- Purity : Reverse-phase HPLC (C18 column, 214 nm UV detection) with gradient elution (0.1% TFA in acetonitrile/water).
- Stereoisomeric Validation : Chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy.
- Structural Confirmation : ESI-MS or MALDI-TOF for molecular weight; 2D NMR (¹H-¹³C HSQC, NOESY) for sequence verification.
Cross-reference with CRDC-classified separation technologies (e.g., membrane filtration) to resolve DL-amino acid ambiguities .
Q. What safety protocols should be followed when handling this compound due to its potential hazards?
- Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis/purification steps.
- Exposure Mitigation : Avoid inhalation (N95 mask) and skin contact (closed systems for powder handling).
- Emergency Measures : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately.
Refer to GHS classifications for DL-Proline analogs (H302, H315, H319) as proxies for hazard management .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing the compound’s stereoisomeric composition?
- Methodological Answer:
- Data Reconciliation : Use computational tools (e.g., Gaussian for DFT calculations) to model NMR chemical shifts of DL vs. L isomers.
- Cross-Validation : Pair HPLC retention times with ion-mobility spectrometry (IMS) for mobility-based isomer separation.
- Collaborative Databases : Upload ambiguous spectra to platforms like the Analytical Sciences Digital Library (ASDL) for peer-reviewed validation .
Q. What strategies optimize the compound’s stability under varying experimental conditions (pH, temperature)?
- Methodological Answer:
- Stability Studies : Use DOE (Design of Experiments) to test degradation kinetics at pH 3–9 and 4–40°C. Monitor via HPLC-UV.
- Stabilizers : Add 0.1% BSA or trehalose to aqueous solutions to prevent aggregation.
- Lyophilization : Freeze-dry in 5% mannitol for long-term storage (−80°C).
CRDC process control frameworks (RDF2050108) guide parameter optimization .
Q. How do variations in the xiIle configuration affect the compound’s biological activity, and what methods validate these effects?
- Methodological Answer:
- Chiral Swapping : Synthesize xiIle (DL-isomer) vs. L-Ile analogs. Test in bioassays (e.g., enzyme inhibition, cell viability).
- Structural Dynamics : Use MD simulations (AMBER or GROMACS) to model xiIle’s impact on peptide folding and receptor binding.
- Functional Assays : SPR (Surface Plasmon Resonance) for binding affinity comparisons; CD spectroscopy for secondary structure analysis.
Reference ADL (Analysis Description Language) frameworks for reproducible data interpretation in HEP-like workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
